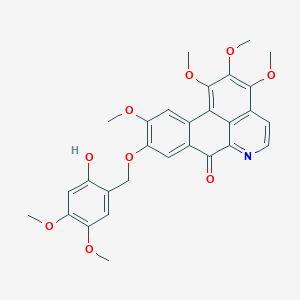
(s,Rp)-ph-diaphox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s,Rp)-ph-diaphox is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is particularly valuable in the field of organic chemistry for its role in facilitating the formation of chiral centers, which are crucial in the synthesis of many pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s,Rp)-ph-diaphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phosphine oxides and chiral diols.
Reaction Conditions: The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the diol, followed by the addition of the phosphine oxide.
Catalysts: Transition metal catalysts such as palladium or rhodium are commonly used to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(s,Rp)-ph-diaphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Phosphine Oxides: Formed through oxidation.
Phosphines: Formed through reduction.
Substituted Phosphines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(s,Rp)-ph-diaphox has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs that require high enantioselectivity for their therapeutic effects.
Industry: Applied in the production of fine chemicals and materials that require precise control over stereochemistry.
Mecanismo De Acción
The mechanism by which (s,Rp)-ph-diaphox exerts its effects involves:
Coordination to Metal Centers: The ligand coordinates to metal centers in transition metal catalysts, forming a complex.
Induction of Chirality: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrate involved.
Comparación Con Compuestos Similares
Similar Compounds
(s,S)-ph-diaphox: Another chiral ligand with similar properties but different stereochemistry.
BINAP: A widely used chiral ligand in asymmetric synthesis.
DIPAMP: Known for its use in the synthesis of chiral phosphines.
Uniqueness
(s,Rp)-ph-diaphox is unique due to its specific chiral configuration, which allows it to induce high enantioselectivity in certain catalytic reactions that other ligands may not achieve. Its versatility and effectiveness in various asymmetric syntheses make it a valuable tool in organic chemistry.
Propiedades
Fórmula molecular |
C23H26N3OP |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N-[2-(3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl)ethyl]aniline |
InChI |
InChI=1S/C23H26N3OP/c27-28-25(18-20-10-4-1-5-11-20)23(16-17-24-21-12-6-2-7-13-21)19-26(28)22-14-8-3-9-15-22/h1-15,23-24,27H,16-19H2 |
Clave InChI |
XOXGYLKAHOXZFO-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(P(N1C2=CC=CC=C2)O)CC3=CC=CC=C3)CCNC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)


![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)

![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)







![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)
